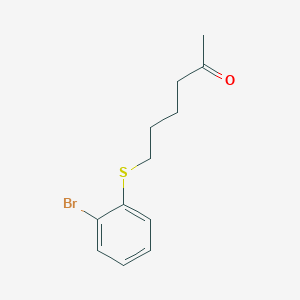

6-((2-Bromophenyl)thio)hexan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15BrOS |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

6-(2-bromophenyl)sulfanylhexan-2-one |

InChI |

InChI=1S/C12H15BrOS/c1-10(14)6-4-5-9-15-12-8-3-2-7-11(12)13/h2-3,7-8H,4-6,9H2,1H3 |

InChI Key |

MZFIRDAIZCWZAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCSC1=CC=CC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 2 Bromophenyl Thio Hexan 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. researchgate.netamazonaws.comnih.govpharmacy180.com For 6-((2-bromophenyl)thio)hexan-2-one, two primary disconnections are considered, focusing on the key carbon-sulfur (C-S) bond.

Disconnection A: C(aryl)-S Bond

This strategy involves breaking the bond between the sulfur atom and the bromophenyl ring. This leads to two key synthons: a 2-bromophenylthiolate anion and a 6-halo-hexan-2-one electrophile. The corresponding synthetic equivalents would be 2-bromothiophenol (B30966) and a derivative of hexan-2-one with a leaving group at the 6-position, such as 6-bromohexan-2-one (B30552) or 6-chlorohexan-2-one.

Disconnection B: C(alkyl)-S Bond

Alternatively, the bond between the sulfur atom and the hexyl chain can be disconnected. This approach suggests a nucleophilic 2-bromophenylthiolate and an electrophilic hexan-2-one synthon. In a forward synthesis, this would translate to the reaction of 2-bromothiophenol with a suitable precursor to the hexanone moiety.

Classical Synthetic Approaches to Thioether-Ketone Systems

Traditional methods for forming thioether bonds often rely on nucleophilic substitution reactions.

Nucleophilic Alkylation of Thiolates with Halogenated Ketones

A common and straightforward method for thioether synthesis is the S-alkylation of thiols. jmaterenvironsci.comyoutube.com This approach aligns with Disconnection A. The process involves the deprotonation of a thiol to form a more nucleophilic thiolate, which then reacts with an alkyl halide in an SN2 reaction. masterorganicchemistry.com

For the synthesis of this compound, this would involve the reaction of 2-bromothiophenol with a base, such as sodium hydride (NaH) or a carbonate base, to generate the 2-bromophenylthiolate. This thiolate would then be reacted with a 6-halo-hexan-2-one, like 6-bromohexan-2-one. The choice of a polar aprotic solvent, such as acetone (B3395972) or acetonitrile (B52724), is typical for such SN2 reactions. youtube.com

Table 1: Hypothetical Reaction Conditions for Nucleophilic Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 2-Bromothiophenol | 6-Bromohexan-2-one | Sodium Carbonate | Acetone | Reflux |

| 2-Bromothiophenol | 6-Chlorohexan-2-one | Potassium Carbonate | DMF | Room Temp. |

| 2-Bromothiophenol | 6-Iodohexan-2-one | Sodium Hydride | THF | 0 °C to RT |

This table presents hypothetical conditions based on general principles of nucleophilic substitution reactions.

Acylation or Alkylation of Aryl Thioethers

Another classical approach involves the modification of a pre-existing aryl thioether.

Acylation: One could envision a Friedel-Crafts acylation of a suitable aryl thioether. organic-chemistry.org However, this is not directly applicable for the synthesis of this compound due to the specific substitution pattern required.

Alkylation: A more plausible strategy involves the alkylation of an aryl thioether. This would follow Disconnection B, where 2-bromothiophenol is first converted to an aryl thioether, which is then further functionalized. For instance, one could react 2-bromothiophenol with a bifunctional reagent that contains both a leaving group and a protected ketone functionality.

Advanced Transition Metal-Catalyzed Coupling Strategies

Modern organic synthesis heavily relies on transition metal catalysis for the formation of carbon-heteroatom bonds, offering milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed Carbon-Sulfur Bond Formation in Aryl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-S bonds. thieme.denih.goved.ac.uk These reactions, often referred to as Buchwald-Hartwig amination-type reactions for sulfur compounds, typically involve the coupling of an aryl halide with a thiol. acsgcipr.org

For the synthesis of this compound, this methodology would involve the reaction of 2-bromothiophenol with a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction. nih.gov Bidentate phosphine ligands are commonly employed. nih.gov

Table 2: Representative Palladium-Catalyzed C-S Coupling Conditions

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1-Bromo-2-iodobenzene | 6-Mercaptohexan-2-one | Pd(OAc)₂ | Xantphos | DIPEA | DMF | 100 |

| 2-Dibromobenzene | 6-Mercaptohexan-2-one | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |

This table showcases general conditions for palladium-catalyzed C-S bond formation. Specific optimization would be required for the target molecule. organic-chemistry.org

Copper-Mediated Thiolation Reactions

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based systems for the formation of C-S bonds. acsgcipr.orgnih.gov These methods can be advantageous due to the lower cost of copper catalysts. nih.gov The reaction typically involves a copper(I) salt, a ligand, and a base to facilitate the coupling of an aryl halide with a thiol. nih.gov

Recent advancements have led to the development of milder, photoinduced copper-catalyzed methods that can proceed at low temperatures. organic-chemistry.orgrsc.org These reactions are proposed to proceed via a single-electron transfer (SET) mechanism. organic-chemistry.orgrsc.org

Table 3: General Conditions for Copper-Mediated Thiolation

| Aryl Halide | Thiol | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| 1-Bromo-2-iodobenzene | 6-Mercaptohexan-2-one | CuI | Phenanthroline | Cs₂CO₃ | DMSO | 110 |

| 2-Dibromobenzene | 6-Mercaptohexan-2-one | Cu₂O | Ethylene (B1197577) glycol | K₃PO₄ | Dioxane | 100-120 |

| 1-Bromo-2-iodobenzene | 6-Mercaptohexan-2-one | CuI | None (Photoinduced) | Base | Acetonitrile | 0 |

This table illustrates general conditions for copper-mediated C-S bond formation. nih.govorganic-chemistry.org

Based on a comprehensive review of available scientific literature, the synthesis of the specific compound This compound using advanced catalytic methods such as Nickel-Catalyzed Cross-Coupling or Photoredox Catalysis is not documented. General methodologies for the formation of carbon-sulfur (C-S) bonds are well-established in organic chemistry, but specific protocols, optimization studies, and detailed research findings pertaining exclusively to this molecule are not present in the reviewed sources.

While nickel catalysis is a known method for C-S cross-coupling reactions, often employed for sterically hindered substrates or using specific coupling partners like aryl triflates or arylthiosilanes, no literature specifically applies these techniques to the synthesis of this compound. rsc.orgnih.gov Similarly, photoredox catalysis, which utilizes visible light to facilitate single-electron transfer for the formation of reactive radical species, has been applied to the construction of C-S bonds, but published examples for this particular keto thioether are absent. researchgate.net

Consequently, without specific published research on "this compound," a detailed discussion on the following topics, as requested, cannot be provided:

Process Optimization and Scale-Up Methodologies:Information regarding the optimization of reaction parameters or scale-up procedures is not available as no initial synthesis protocol has been published.

Due to the lack of specific data, the creation of research-based data tables and a list of compounds involved in these specific synthetic pathways is not possible.

Chemical Reactivity and Transformations of 6 2 Bromophenyl Thio Hexan 2 One

Reactivity of the Ketone Functional Group

The ketone group, with its electrophilic carbonyl carbon, is the primary site for a variety of nucleophilic addition reactions. The presence of the bulky 2-bromophenylthiohexyl chain can sterically hinder the approach of nucleophiles to some extent, but the fundamental reactivity of the carbonyl group remains.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of carbonyl chemistry. In these reactions, a nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. chemistrysteps.comjackwestin.com

The ketone in 6-((2-bromophenyl)thio)hexan-2-one can be readily reduced to a secondary alcohol, 6-((2-bromophenyl)thio)hexan-2-ol. This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ucalgary.caharvard.edu

Sodium borohydride is a milder reducing agent and is generally preferred for its chemoselectivity, as it will typically not reduce the thioether or the aromatic bromide. harvard.edu The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride is a much stronger reducing agent and will also effectively reduce the ketone. However, it is less chemoselective and can potentially interact with other functional groups in the molecule under harsh conditions. The reaction must be performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.caharvard.edu

Table 1: Common Hydride Reducing Agents for Ketones

| Reagent | Formula | Solvent | Reactivity |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, Chemoselective |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl Ether, THF | Strong, Less Chemoselective |

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the ketone functionality of this compound allows for the formation of new carbon-carbon bonds, leading to tertiary alcohols. chemistryscore.comlibretexts.orgmasterorganicchemistry.com

For instance, the reaction with a Grignard reagent, like methylmagnesium bromide (CH₃MgBr), would yield 2-methyl-6-((2-bromophenyl)thio)hexan-2-ol. The reaction proceeds through the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. chemistryscore.com

Organolithium reagents react in a similar fashion but are generally more reactive than Grignard reagents. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the carbonyl carbon.

Table 2: Examples of Organometallic Additions to this compound

| Organometallic Reagent | Product |

| Methylmagnesium Bromide (CH₃MgBr) | 2-Methyl-6-((2-bromophenyl)thio)hexan-2-ol |

| Phenyllithium (C₆H₅Li) | 2-Phenyl-6-((2-bromophenyl)thio)hexan-2-ol |

| Vinyllithium (CH₂=CHLi) | 2-Vinyl-6-((2-bromophenyl)thio)hexan-2-ol |

Ketones can be protected by converting them into ketals, which are stable to basic and nucleophilic conditions. This is particularly useful in multi-step syntheses where the ketone needs to be unreactive during a transformation elsewhere in the molecule. The reaction of this compound with an excess of a simple alcohol, such as methanol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would yield an acyclic ketal. numberanalytics.comnumberanalytics.comwikipedia.orgacs.org

More commonly, cyclic ketals are formed by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The formation of a five-membered cyclic ketal is entropically favored. researchgate.net These ketals can be readily hydrolyzed back to the ketone under acidic aqueous conditions.

Alpha-Carbon Reactivity and Enolization

The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) in this compound imparts acidity to these protons, allowing for the formation of an enolate intermediate under basic conditions. This enolate is a powerful nucleophile and can participate in a variety of reactions.

The enolate of this compound can react as a nucleophile with an electrophilic carbonyl compound, such as an aldehyde or another molecule of the ketone itself, in a reaction known as the aldol (B89426) condensation. libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com

In a self-condensation reaction, the enolate of one molecule of this compound would attack the carbonyl carbon of another molecule. The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form an α,β-unsaturated ketone.

A crossed aldol condensation can also be performed with a different carbonyl compound that either has no α-hydrogens (e.g., benzaldehyde) or is more reactive (e.g., formaldehyde) to minimize self-condensation products. jackwestin.com For example, reacting this compound with benzaldehyde (B42025) in the presence of a base would lead to a crossed aldol product.

The reactivity at the α-carbon provides a powerful tool for the construction of more complex molecular architectures based on the this compound scaffold.

Alkylation and Halogenation at the Alpha-Position

The presence of a ketone in this compound allows for reactions at the alpha-carbons (C1 and C3) via enolate intermediates.

Alkylation: The carbons alpha to the carbonyl group can be alkylated by treatment with a strong base to form an enolate, followed by reaction with an alkyl halide. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. For instance, the use of a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate at the less hindered C1 position, leading to the introduction of an alkyl group at this site. Conversely, thermodynamic conditions with a smaller, weaker base might lead to a mixture of products or preferential alkylation at the more substituted C3 position.

Halogenation: Alpha-halogenation of the ketone can be achieved under either acidic or basic conditions. youtube.com In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single halogen atom at the more substituted alpha-carbon. youtube.com For this compound, this would likely favor halogenation at the C1 position. Common halogenating agents for this transformation include elemental bromine (Br₂), chlorine (Cl₂), or N-halosuccinimides (NBS, NCS). nih.govlibretexts.org Under basic conditions, the reaction proceeds via an enolate and can be harder to control, often leading to polyhalogenation, particularly at the methyl group (C1), which can culminate in the haloform reaction if a methyl ketone is treated with excess halogen and base. youtube.com

Table 1: Representative Alpha-Functionalization Reactions of this compound

| Reaction | Reagents | Position of Functionalization | Expected Product |

| Alkylation (Kinetic) | 1. LDA, THF, -78°C; 2. CH₃I | C1 | 6-((2-Bromophenyl)thio)-1-methylhexan-2-one |

| Halogenation (Acidic) | Br₂, Acetic Acid | C1 | 1-Bromo-6-((2-bromophenyl)thio)hexan-2-one |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The ketone functionality of this compound is a key site for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). dalalinstitute.comwikipedia.orgmasterorganicchemistry.com The nature of the ylide determines the stereochemical outcome of the resulting alkene. Non-stabilized ylides (e.g., those derived from simple alkyltriphenylphosphonium salts) typically lead to the formation of (Z)-alkenes, while stabilized ylides (containing electron-withdrawing groups) favor the formation of (E)-alkenes. organic-chemistry.orgnih.gov For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the corresponding terminal alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comslideshare.net A significant advantage of the HWE reaction is that it generally provides excellent stereoselectivity for (E)-alkenes. organic-chemistry.orgresearchgate.net Furthermore, the phosphate (B84403) byproducts are water-soluble, simplifying purification. The reaction of this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would be expected to produce the corresponding α,β-unsaturated ester with a high degree of (E)-selectivity.

Table 2: Predicted Olefination Products of this compound

| Reaction | Reagent | Expected Major Product |

| Wittig Reaction | Methylenetriphenylphosphorane | 6-((2-Bromophenyl)thio)-2-methylidenehexane |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | (E)-Ethyl 2-(5-((2-bromophenyl)thio)pentan-2-ylidene)acetate |

Transformations Involving the Aryl Thioether Moiety

The aryl thioether portion of the molecule offers additional avenues for chemical modification, primarily at the sulfur atom and the aromatic ring.

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thioether linkage can be selectively oxidized to either a sulfoxide (B87167) or a sulfone.

The selective oxidation of the thioether to a sulfoxide can be accomplished using a variety of mild oxidizing agents. Reagents such as hydrogen peroxide (H₂O₂) under controlled stoichiometric conditions, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, are commonly employed for this transformation. organic-chemistry.org The resulting sulfoxide, 6-((2-bromophenyl)sulfinyl)hexan-2-one, introduces a chiral center at the sulfur atom. The use of certain reagents can provide good chemoselectivity, leaving other functional groups in the molecule, such as the ketone and the aryl bromide, intact. rsc.org

Further oxidation of the thioether or the intermediate sulfoxide leads to the formation of a sulfone. This complete oxidation is typically achieved using stronger oxidizing agents or an excess of the reagents used for sulfoxide formation. organic-chemistry.org For example, treatment with excess hydrogen peroxide or potassium permanganate (B83412) can yield 6-((2-bromophenyl)sulfonyl)hexan-2-one. The resulting sulfone is a stable, crystalline solid with altered electronic and steric properties compared to the parent thioether or sulfoxide. The selective oxidation to either sulfoxides or sulfones can often be controlled by the reaction temperature and the amount of oxidant used. acs.orgbeilstein-journals.org

Table 3: Oxidation Products of the Thioether Moiety

| Product | Oxidizing Agent | Typical Conditions |

| 6-((2-Bromophenyl)sulfinyl)hexan-2-one | 1.1 eq. m-CPBA | CH₂Cl₂, 0°C |

| 6-((2-Bromophenyl)sulfonyl)hexan-2-one | >2 eq. H₂O₂, Acetic Acid | Reflux |

Reactions at the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. youtube.comyoutube.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2' position of the phenyl ring. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would replace the bromine atom with a new aryl group. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. These reactions are generally highly efficient and tolerant of a wide range of functional groups, including the ketone and thioether moieties present in the substrate. nih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) could potentially occur under forcing conditions. nih.govchadsprep.comyoutube.com The presence of the thioether group might have a modest influence on the reactivity of the aryl bromide in such transformations.

Table 4: Representative Cross-Coupling Reactions at the Bromophenyl Group

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-((2-Biphenyl)thio)hexan-2-one |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-((2-(Phenylethynyl)phenyl)thio)hexan-2-one |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-((2-(Phenylamino)phenyl)thio)hexan-2-one |

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The presence of the 2-bromophenyl group is a prime indicator for the utility of this compound in carbon-carbon bond-forming reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a powerful tool for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. It is anticipated that this compound would readily participate in such reactions. For instance, coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield a diaryl thioether. The general conditions for such transformations are well-established.

Similarly, the Sonogashira coupling offers a direct route to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The product of a Sonogashira reaction with this compound would be a 2-(alkynylphenyl)thioether derivative, a valuable intermediate for further synthetic elaborations.

A representative table of expected cross-coupling reactions is provided below, based on established methodologies for similar substrates.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-((2-Arylphenyl)thio)hexan-2-one |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 6-((2-(Alkynyl)phenyl)thio)hexan-2-one |

Nucleophilic Aromatic Substitution with Activated Arenes

While nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides is generally challenging, the presence of the thioether group could influence the electronic properties of the aromatic ring. However, direct displacement of the bromide by a nucleophile would likely require harsh conditions or the presence of a strong electron-withdrawing group on the ring, which is absent in this case. More plausible SNAr scenarios would involve reactions where the aromatic ring of this compound itself acts as the nucleophile after deprotonation, or where the bromo-substituted ring is activated by complexation to a transition metal.

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bond in aryl alkyl thioethers can be cleaved under various conditions, offering another avenue for synthetic diversification. Reductive cleavage, often employing dissolving metals or specific reagents like nickel boride, would lead to the formation of 2-bromothiophenol (B30966) and hexan-2-one. Oxidative cleavage, on the other hand, could potentially lead to sulfoxides or sulfones, which are themselves valuable synthetic intermediates. Transition-metal-catalyzed C-S bond activation is also an emerging area that could be applicable to this molecule, enabling the replacement of the thioether moiety with other functional groups.

Intramolecular Cyclization and Rearrangement Pathways

The spatial proximity of the ketone and the 2-bromophenylthio moiety in this compound suggests the possibility of intramolecular reactions to form heterocyclic structures. For instance, under basic conditions, an intramolecular aldol-type reaction could potentially occur, although this is less likely given the chain length.

A more probable cyclization pathway would involve the formation of a benzothiophene (B83047) derivative. This could be envisioned through a palladium-catalyzed intramolecular C-S coupling, where the ketone is first converted to an enolate or a related nucleophile that then attacks the aryl bromide. Alternatively, under acidic conditions, an intramolecular Friedel-Crafts-type reaction could lead to the formation of a cyclic ketone fused to the benzothiophene core, although this would depend on the activation of the aromatic ring.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency. The ketone functionality in this compound makes it a suitable candidate for a variety of MCRs. For example, it could participate in a Biginelli or Hantzsch-type reaction, leading to the formation of dihydropyrimidinones or dihydropyridines, respectively, bearing the 2-bromophenylthio-substituted hexyl chain. The resulting products would be complex, drug-like molecules with the potential for further modification via the aryl bromide.

Mechanistic Investigations of Reactions Involving 6 2 Bromophenyl Thio Hexan 2 One

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are a cornerstone of mechanistic elucidation, providing quantitative data on how the concentration of reactants, catalysts, and other species influences the rate of a reaction. For a hypothetical intramolecular cyclization of 6-((2-Bromophenyl)thio)hexan-2-one, which could be induced by a palladium catalyst to form a benzothiophene (B83047) derivative, a series of kinetic experiments would be invaluable.

By systematically varying the initial concentrations of the substrate, catalyst, and any additives (such as a base or ligands), one can determine the reaction order with respect to each component. For instance, if the reaction is first-order in the substrate and first-order in the palladium catalyst, it would suggest that the rate-determining step involves a unimolecular transformation of a substrate-catalyst complex.

A hypothetical rate law for a palladium-catalyzed intramolecular cyclization might be expressed as:

Rate = k[this compound]x[Pd Catalyst]y[Ligand]z

Where x, y, and z are the reaction orders determined experimentally.

Table 1: Hypothetical Kinetic Data for a Palladium-Catalyzed Cyclization

| Experiment | Initial [Substrate] (M) | Initial [Pd(OAc)2] (M) | Initial [Ligand] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.005 | 0.01 | 1.2 x 10-5 |

| 2 | 0.2 | 0.005 | 0.01 | 2.4 x 10-5 |

| 3 | 0.1 | 0.010 | 0.01 | 2.4 x 10-5 |

| 4 | 0.1 | 0.005 | 0.02 | 1.2 x 10-5 |

This data is illustrative and not based on actual experimental results for the named compound.

From this hypothetical data, one could infer that the reaction is first-order with respect to the substrate and the palladium catalyst, and zero-order with respect to the ligand under these conditions. This could imply that the ligand's role might be to stabilize the catalyst, but it is not directly involved in the rate-limiting step, or that it is in large excess.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient species that are formed during a reaction and subsequently consumed to form the products. doubtnut.comlumenlearning.com Their direct observation and characterization provide strong evidence for a proposed mechanism. For reactions involving this compound, several types of reactive intermediates could be anticipated depending on the reaction conditions.

In a metal-catalyzed C-S bond formation, organopalladium species are likely intermediates. youtube.com For example, in a palladium-catalyzed intramolecular cyclization, an oxidative addition of the C-Br bond to a Pd(0) complex would generate a Pd(II) intermediate. This species could then undergo further transformations leading to the cyclized product.

In radical-mediated reactions, the homolytic cleavage of the C-Br bond or a C-S bond could generate aryl or thiyl radicals, respectively. acs.orgrsc.org These highly reactive species can then participate in intramolecular cyclization or intermolecular reactions.

Techniques such as low-temperature NMR spectroscopy, electron paramagnetic resonance (EPR) spectroscopy (for radical intermediates), and mass spectrometry can be employed to detect and characterize these fleeting species. lumenlearning.com Chemical trapping experiments, where a reagent is added to intercept and form a stable, characterizable adduct with the intermediate, can also provide indirect evidence for their existence. lumenlearning.com

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the fate of specific atoms or functional groups throughout a reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), one can follow its position in the products, providing unambiguous evidence for bond-breaking and bond-forming events.

For instance, to probe the mechanism of a potential intramolecular cyclization of this compound, one could synthesize a version of the molecule labeled with ¹³C at a specific position in the hexanone chain. Analysis of the ¹³C NMR spectrum of the product would reveal the final location of the labeled carbon, confirming or refuting a proposed rearrangement or cyclization pathway.

Kinetic Isotope Effect (KIE) studies, where the rate of reaction of the isotopically labeled substrate is compared to the unlabeled substrate, can provide information about the rate-determining step. For example, a significant primary KIE upon deuteration of a C-H bond that is believed to be cleaved in the rate-determining step would support this hypothesis. nih.govnih.gov

Catalytic Cycle Analysis in Metal-Mediated Transformations

Many reactions involving aryl halides are mediated by transition metal catalysts, most notably palladium. rsc.orgyoutube.com These reactions typically proceed through a catalytic cycle, a series of elementary steps that regenerate the active catalyst. youtube.comyoutube.com For a hypothetical palladium-catalyzed intramolecular C-S coupling of this compound, a plausible catalytic cycle would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate to form a Pd(II) intermediate. youtube.com

Intramolecular C-S Coupling/Reductive Elimination: The sulfur atom of the thioether could coordinate to the palladium center, followed by reductive elimination to form the C-S bond of the cyclized product and regenerate the Pd(0) catalyst. youtube.com Alternatively, an intramolecular transmetalation-like step could occur.

Table 2: Plausible Elementary Steps in a Palladium-Catalyzed Intramolecular Cyclization

| Step | Description | Key Transformation |

| A | Oxidative Addition | Ar-Br + Pd(0) → Ar-Pd(II)-Br |

| B | Ligand Exchange/Coordination | Sulfur atom coordinates to the Pd(II) center |

| C | Reductive Elimination | Formation of C-S bond and regeneration of Pd(0) |

Each step in the cycle can be studied independently or inferred from kinetic and spectroscopic data. The identification of resting states of the catalyst can also provide insight into the relative rates of the different steps in the cycle. researchgate.net

Solvent Effects and Reaction Environment Influences on Mechanism

The solvent and other aspects of the reaction environment can have a profound impact on the reaction mechanism and outcome. quora.comyoutube.com Solvent polarity, coordinating ability, and protic or aprotic nature can influence the stability of reactants, intermediates, and transition states. wikipedia.org

For a reaction involving charged intermediates, such as a carbocation or an ionic organometallic species, polar solvents are generally favored as they can stabilize these species through solvation. quora.com In contrast, radical reactions are often less sensitive to solvent polarity.

In the context of a palladium-catalyzed reaction, the choice of solvent can affect the solubility of the catalyst and substrate, the coordination of ligands to the metal center, and the rates of the individual steps in the catalytic cycle. For example, coordinating solvents might compete with the substrate for binding sites on the catalyst, potentially inhibiting the reaction.

Furthermore, the presence of additives such as bases or phase-transfer catalysts can dramatically alter the reaction pathway. A base can deprotonate a functional group, generating a more nucleophilic species, while a phase-transfer catalyst can facilitate reactions between reactants in different phases. The pH of the medium can also be critical, especially in reactions involving acid or base catalysis. nih.gov

Theoretical and Computational Chemistry Studies of 6 2 Bromophenyl Thio Hexan 2 One

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule begins with its electronic structure. For 6-((2-Bromophenyl)thio)hexan-2-one, computational methods like Density Functional Theory (DFT) are employed to elucidate the distribution of electrons and the nature of its chemical bonds.

Natural Bond Orbital (NBO) analysis would be used to investigate charge distribution and key orbital interactions. This analysis would likely reveal a significant negative charge localization on the oxygen atom of the carbonyl group and the sulfur atom of the thioether, identifying them as primary sites for electrophilic attack. The bromine atom would exhibit both inductive electron-withdrawing effects and weaker resonance effects. Analysis of the bond strengths would indicate that the N-C(imido) bond is stronger in aryl-substituted compounds compared to alkyl-substituted ones, a factor that can influence decomposition pathways. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, indicating these are the most probable sites for oxidation or electrophilic attack. The LUMO would likely be centered on the carbonyl group, specifically the carbon atom, marking it as the principal site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and reactivity. nih.gov

Illustrative Data Table: Calculated Atomic Charges This table shows hypothetical Mulliken population analysis charges calculated at the B3LYP/6-31G* level of theory, illustrating the expected charge distribution.

| Atom | Hypothetical Charge (a.u.) |

| S1 | -0.15 |

| O1 (C=O) | -0.55 |

| C2 (C=O) | +0.45 |

| C (Aromatic, bonded to S) | +0.10 |

| C (Aromatic, bonded to Br) | +0.05 |

| Br | -0.08 |

Conformational Analysis and Energetics

Computational conformational analysis typically begins with a molecular mechanics (MMFF) search to rapidly generate a wide range of possible structures. mdpi.com The low-energy candidates from this search are then subjected to more accurate, but computationally expensive, DFT or post-Hartree-Fock (MP2) optimizations. mdpi.com For flexible molecules, achieving accurate results relies on systematic improbability and can be improved with extensive benchmark studies. chemrxiv.org

Key dihedral angles, such as the C-C-S-C and C-S-C-C torsions, determine the spatial arrangement. It is known that thioether moieties often prefer a gauche orientation for the C-S-C-C torsion angle. mdpi.com The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Illustrative Data Table: Relative Energies of Hypothetical Conformers Calculated at the B3LYP/6-31G* level, showing the relative stability of a few plausible conformations based on the dihedral angle of the C-C-S-C linkage.

| Conformer ID | C-C-S-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Conf-1 | 180 (anti) | 0.00 |

| Conf-2 | 60 (gauche) | 0.75 |

| Conf-3 | -60 (gauche) | 0.75 |

| Conf-4 | 0 (eclipsed) - Transition State | 4.50 |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for mapping out the potential energy surfaces of chemical reactions. rsc.org This allows for the identification of transition states and the calculation of activation energies, providing deep insight into reaction feasibility and kinetics.

For this compound, several reactions could be modeled. A common reaction for thioethers is oxidation at the sulfur atom to form a sulfoxide (B87167) and subsequently a sulfone. whiterose.ac.uk Computational studies can model the reaction with an oxidant, like a hydroperoxide, and locate the transition state structure for the oxygen transfer. whiterose.ac.ukchemrxiv.org The calculated activation energy would predict the rate of this oxidation. Another potential reaction is an intramolecular cyclization, where the carbonyl oxygen or another part of the chain attacks the aromatic ring, potentially displacing the bromine. Locating the transition state for such a reaction would clarify its likelihood compared to intermolecular reactions.

Illustrative Data Table: Calculated Activation Barriers for a Hypothetical Oxidation Reaction

| Reaction Step | Method | Activation Energy (kcal/mol) |

| Thioether to Sulfoxide (with H₂O₂) | DFT (M06-2X) | 15.2 |

| Sulfoxide to Sulfone (with H₂O₂) | DFT (M06-2X) | 22.5 |

Prediction of Reactivity, Selectivity, and Regiochemistry

Beyond identifying potential reaction sites through static properties like charge distribution, computational chemistry can predict the selectivity of reactions. Reactivity indices derived from conceptual DFT, such as Fukui functions, can pinpoint the most nucleophilic and electrophilic atoms with greater precision than simple charge analysis.

These tools can distinguish between the nucleophilicity of the sulfur atom versus the aromatic ring, or the electrophilicity of the carbonyl carbon versus the bromine-bearing carbon. For instance, in a reaction with a strong nucleophile, calculations could predict whether attack at the carbonyl carbon (leading to addition) or at the aromatic ring (leading to substitution) is more favorable. This is crucial for understanding how the molecule will behave in a complex reaction mixture. Molecular docking studies can also be employed to understand binding interactions with biological targets. nih.gov

Solvation Models and Their Impact on Computational Predictions

Gas-phase calculations are a useful simplification, but reactions are typically performed in a solvent. The choice of solvent can dramatically alter conformational preferences and reaction energetics. Computational models account for this through various solvation models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the SMD model treat the solvent as a continuous dielectric medium. mdpi.com These models are computationally efficient and good at capturing the bulk electrostatic effects of the solvent. They would be used to re-evaluate the conformational energies and reaction barriers in different solvents (e.g., a polar solvent like ethanol (B145695) versus a non-polar solvent like toluene).

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This is computationally very demanding but is necessary to model specific solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen of the molecule and a protic solvent.

The inclusion of solvation is critical, as it can invert the stability order of conformers or significantly lower the activation energy of a polar reaction mechanism. chemrxiv.org

Illustrative Data Table: Impact of Solvation Model on a Hypothetical Reaction Barrier

| Solvent Model | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 25.0 |

| Toluene (PCM) | 2.4 | 23.5 |

| Acetonitrile (B52724) (PCM) | 37.5 | 19.8 |

| Water (PCM) | 78.4 | 18.5 |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are indispensable for the separation of 6-((2-bromophenyl)thio)hexan-2-one from potential impurities, starting materials, and byproducts, as well as for its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's physicochemical properties, such as its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Optimization

Given its molecular weight and expected polarity, reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve optimal separation and peak shape.

A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient elution of the target compound while separating it from impurities with a wide range of polarities.

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC) Techniques and Derivatization Strategies

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Due to its expected boiling point, this compound is amenable to GC analysis. A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate.

In some cases, derivatization may be employed to improve the chromatographic properties or detection sensitivity of the analyte. For a ketone like this compound, derivatization is generally not necessary for GC-FID (Flame Ionization Detection). However, if trace-level analysis is required, derivatization to form a more volatile or more easily ionizable species could be considered.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Sample Analysis

For the unequivocal identification of this compound, especially in complex matrices, hyphenated techniques that couple chromatography with mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both retention time data from the GC and mass spectral data from the MS, which allows for high-confidence identification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the thioether bond and the alkyl chain. The analysis of sulfur-containing aromatic compounds by GC-MS is a well-established technique, often used in environmental and petroleum analysis. acs.orgacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is particularly useful for quantifying low levels of the compound in complex mixtures. nih.gov Using an electrospray ionization (ESI) source, the compound would be expected to form a protonated molecule [M+H]+. In tandem MS (MS/MS), this precursor ion is fragmented to produce a unique set of product ions, which can be used for highly selective quantification through Multiple Reaction Monitoring (MRM). Derivatization strategies for thiols, while not directly applicable to the thioether, highlight the approaches available to enhance LC-MS sensitivity for related sulfur-containing compounds. acs.orgacs.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the compound by providing a highly accurate mass measurement. For this compound (C12H15BrOS), the expected exact mass of the [M+H]+ ion can be calculated. The presence of bromine would result in a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br), which serves as an additional confirmation of the compound's identity. The fragmentation of thioethers in HRMS can provide valuable structural information. mdpi.com

Table 2: Calculated Exact Mass for the Isotopologues of the Protonated Molecule of this compound

| Ion Formula | Calculated Exact Mass |

| [C12H16BrOS]+ (with 79Br) | 287.0151 |

| [C12H16BrOS]+ (with 81Br) | 289.0130 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms within the molecule.

¹H NMR: The ¹H NMR spectrum will provide information on the number of different types of protons and their chemical environments. The aromatic protons on the bromophenyl ring will appear in the downfield region (typically 7.0-7.6 ppm). The protons on the hexanone chain will appear in the upfield region, with characteristic shifts for the methyl ketone protons and the methylene (B1212753) groups adjacent to the sulfur atom and the carbonyl group.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in a different chemical environment, confirming the presence of the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine and the carbon attached to sulfur), and the aliphatic carbons of the hexanone chain.

2D NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships, allowing for the tracing of the connectivity within the hexanone chain and the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for establishing the connection between the hexanone chain and the bromophenyl ring via the sulfur atom. For example, a correlation would be expected between the protons on the methylene group adjacent to the sulfur and the aromatic carbon attached to the sulfur.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. These techniques probe the vibrational motions of chemical bonds, which occur at characteristic frequencies.

An analysis of this compound would be expected to reveal specific vibrational modes corresponding to its constituent parts. The carbonyl (C=O) group of the ketone is typically one of the most intense and easily identifiable peaks in an IR spectrum, appearing in the range of 1700-1725 cm⁻¹. The carbon-sulfur (C-S) bond of the thioether, while often weaker, would produce characteristic bands in the fingerprint region of the spectrum. Furthermore, distinct vibrations associated with the bromo-substituted benzene (B151609) ring, including C-Br, aromatic C-C, and C-H stretching and bending modes, would be present. The aliphatic hexane (B92381) chain would also contribute characteristic C-H stretching and bending vibrations.

Despite the theoretical predictability of these spectral features, a comprehensive search of scientific literature and chemical databases did not yield specific, published experimental IR or Raman spectral data for this compound. Therefore, a detailed table of observed vibrational frequencies cannot be provided at this time. For reference, a table of expected vibrational frequency ranges for the functional groups in the molecule is presented below.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Ketone | C=O | Stretch | 1700 - 1725 |

| Thioether | C-S | Stretch | 600 - 800 |

| Aromatic | C-H | Stretch | 3000 - 3100 |

| Aromatic | C=C | Stretch | 1400 - 1600 |

| Alkane | C-H | Stretch | 2850 - 2960 |

| Bromo-Aromatic | C-Br | Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial relationship between the bromophenyl group and the hexanone chain, including the torsional angles around the flexible thioether linkage. It would also provide precise measurements of all bond lengths, such as the C=O, C-S, C-Br, and various C-C and C-H bonds. This data is invaluable for confirming the compound's connectivity and understanding its steric and electronic properties in the solid state.

However, a thorough review of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature databases indicates that a crystal structure for this compound has not been publicly reported. Consequently, specific crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available.

Table 2: Representative Crystallographic Data (Hypothetical)

As no experimental data is available, this table serves only as an example of the parameters that would be determined from an X-ray crystallography study. The values are not real.

| Parameter | Value |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [e.g., 10.123] |

| b (Å) | [e.g., 8.456] |

| c (Å) | [e.g., 15.789] |

| α (°) | [e.g., 90] |

| β (°) | [e.g., 95.43] |

| γ (°) | [e.g., 90] |

| Volume (ų) | [e.g., 1345.6] |

| Z | [e.g., 4] |

Potential Applications of 6 2 Bromophenyl Thio Hexan 2 One and Its Derivatives Non Biomedical Focus

As a Versatile Synthetic Building Block

The distinct reactivity of the aryl bromide, the thioether, and the ketone functional groups within 6-((2-Bromophenyl)thio)hexan-2-one makes it a valuable intermediate for synthesizing more complex molecules. Each part of the compound can be targeted for specific chemical transformations, allowing for the construction of diverse molecular architectures.

Precursor for Novel Organic Frameworks and Polymers

The 2-bromophenyl moiety is a key feature that can be leveraged in modern cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig amination, could utilize the carbon-bromine bond to form new carbon-carbon or carbon-nitrogen bonds, respectively. This capability allows for the integration of the molecule into larger, well-defined structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). youtube.comnih.gov While MOF linkers are typically based on carboxylic acids, the bromo-functionalized precursor could be modified to incorporate necessary coordinating groups. youtube.comnih.gov

Furthermore, the ketone group offers a handle for polymerization reactions. For instance, it could undergo aldol (B89426) condensation or be transformed into other polymerizable groups. ncert.nic.in The combination of a polymerizable site (the ketone or its derivative) and a site for aromatic extension (the aryl bromide) makes this compound a potential precursor for creating complex, three-dimensional polymer networks and porous frameworks with tailored properties.

Intermediate for the Synthesis of Agrochemicals (excluding toxicity)

Organic thioether compounds have found broad applications in the field of agriculture. researchgate.netcornell.edu The thioether linkage is a structural motif present in a number of modern pesticides. For example, research into thienylpyridyl- and thioether-containing acetamides has identified potent insecticidal agents. semanticscholar.org The development of new agrochemicals often relies on the synthesis of novel molecular scaffolds, and compounds like this compound could serve as a valuable starting material. The presence of both the thioether and a reactive aryl bromide allows for extensive derivatization to explore new chemical space for potential pesticidal activity. semanticscholar.org The related compound, 6-Bromohexan-2-one (B30552), is a known intermediate in the creation of pesticides and herbicides.

Development of Specialty Chemicals and Materials

The reactivity of this compound allows it to be a precursor for a wide range of specialty chemicals. The ketone functionality can be readily converted into alcohols, alkenes, or imines, while the aryl bromide can be substituted to introduce a variety of other functional groups. Palladium-catalyzed processes, for example, can transform aryl halides into aryl ketones or S-aryl thioesters, highlighting the synthetic flexibility of this class of compounds. acs.orgrsc.org This versatility enables its use in multi-step syntheses to produce highly specialized molecules for applications in areas such as coatings, additives, and electronic chemicals.

Role in Materials Science

The structure of this compound is well-suited for incorporation into advanced materials, where its specific functional groups can impart desirable properties like degradability or electronic functionality.

Incorporation into Functional Polymer Systems (e.g., degradable polymers)

There is significant interest in developing polymers that can degrade under specific conditions to mitigate plastic pollution. rsc.org Thioester linkages, which can be derived from thioether and ketone functionalities, are known to be more susceptible to cleavage (e.g., via aminolysis) than the ester bonds found in many common degradable polymers. rsc.orgnih.gov

Polymers containing a thioether backbone, such as poly(ester-thioether)s, have been synthesized and their biodegradability has been studied. nih.gov A key strategy for creating degradable polymers is the radical ring-opening polymerization of thionolactones, which introduces thioester units into the polymer backbone. nih.govdigitellinc.com It is conceivable that this compound could be modified to form a monomer suitable for such polymerizations, or incorporated into step-growth polymers. The resulting materials could feature thioether or thioester linkages in their backbone, providing points of controlled degradation. warwick.ac.uk

Table 1: Research Findings on Degradable Thioether/Thioester Polymers

| Polymer Type | Synthesis Method | Degradation Stimulus | Key Finding | Reference(s) |

|---|---|---|---|---|

| Thioester Core-Crosslinked Stars | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Aminolysis | Thioester crosslinks allow for complete degradation of the polymer core. | rsc.org |

| Poly(thioester)s | Radical Ring-Opening (rRO) of Thionolactones | Stimuli-Responsive (e.g., chemical) | Thioesters can be incorporated into various polymer backbones, making them degradable. | digitellinc.com |

| Thioester-Functional Copolymers | Thiocarbonyl Addition–Ring-Opening (TARO) Polymerization | Thiolysis (e.g., with cysteine) | Backbone thioesters are stable in water but are cleaved by biologically relevant thiols. | nih.gov |

Precursor for Advanced Optoelectronic or Electronic Materials

Aryl thioether compounds are utilized in the development of optical materials. researchgate.netcornell.edu The electronic properties of such molecules can be tuned by modifying the aromatic systems and the atoms connecting them. While direct studies on this compound are not available, its core structure contains elements common in optoelectronic materials. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Bromohexan-2-one |

| S-aryl thioesters |

| Poly(ester-thioether)s |

Applications in Analytical Chemistry as a Reference Standard

The utility of a chemical compound as a reference standard in analytical chemistry is predicated on its purity, stability, and well-characterized physical and chemical properties. In the context of this compound, its role as a reference standard is primarily in laboratory settings for research and development purposes. While detailed, peer-reviewed studies outlining its specific applications as a reference standard are not extensively available in public literature, its commercial availability with a stated purity of 98% suggests its use in qualitative and quantitative analytical procedures.

A reference standard serves as a benchmark against which an unknown sample can be compared. In the case of this compound, it would likely be used in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as in spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The availability of such a standard is crucial for the validation of analytical methods, ensuring their accuracy, precision, and linearity.

For instance, in the synthesis of more complex molecules where this compound is an intermediate or a potential impurity, a reference standard is indispensable. It allows analytical chemists to:

Identify and quantify the presence of this compound in a reaction mixture or a final product.

Develop and validate separation methods in chromatography by providing a known retention time.

Calibrate instruments to ensure the quantitative accuracy of measurements.

The following table summarizes the key chemical properties of this compound that are pertinent to its function as a reference standard.

| Property | Value |

| Molecular Weight | 287.22 g/mol |

| Purity | 98% |

| InChI Key | MZFIRDAIZCWZAU-UHFFFAOYSA-N |

| CAS Number | 1157606-72-8 |

| Data sourced from available chemical supplier information. |

It is important to note that while commercially available for laboratory use, products containing this compound are intended for research purposes only.

Environmental Chemical Fate and Transformation of 6 2 Bromophenyl Thio Hexan 2 One

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For 6-((2-Bromophenyl)thio)hexan-2-one, the primary abiotic degradation pathways of interest would be photolysis and hydrolysis.

Photolysis is the decomposition of molecules by light. The presence of a chromophore, or a light-absorbing part of the molecule, is a prerequisite for direct photolysis. The brominated phenyl group in this compound would be expected to absorb ultraviolet light, potentially leading to the cleavage of the carbon-bromine or carbon-sulfur bonds. Research into the photolytic behavior of similar aromatic sulfides and brominated aromatic compounds could provide insights into potential transformation products.

Hypothetical Photolytic Degradation Products of this compound

| Precursor Compound | Potential Transformation Product | Transformation Process |

| This compound | 2-Bromophenol | Cleavage of C-S bond |

| This compound | Hexan-2-one | Cleavage of C-S bond |

| This compound | Phenylthio)hexan-2-one | Debromination |

This table is based on general principles of photochemistry and does not represent observed experimental data.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The thioether linkage in this compound could be susceptible to hydrolysis, particularly at non-neutral pH values. However, thioethers are generally considered to be relatively stable to hydrolysis under typical environmental conditions. The stability of the carbon-bromine bond on the aromatic ring to hydrolysis would also be a key area of investigation.

Chemical Biotransformation Studies (excluding ecotoxicity)

Biotransformation is the chemical alteration of a substance within a living organism. nih.gov In the environment, this is primarily carried out by microorganisms. Studies on the biotransformation of this compound would involve incubating the compound with relevant environmental microorganisms (e.g., from soil or water) and analyzing for the formation of metabolites.

Potential biotransformation reactions could include oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone, hydroxylation of the aromatic ring, or cleavage of the thioether bond. These transformations are part of Phase I and Phase II metabolic pathways that aim to increase the water solubility of the compound, facilitating its excretion by the organism. nih.gov

Development of Analytical Methods for Environmental Monitoring (chemical detection)

To study the environmental fate of this compound, sensitive and specific analytical methods are required. Such methods would typically involve sample collection from various environmental matrices (water, soil, sediment), extraction of the target analyte, and analysis using chromatographic techniques coupled with mass spectrometry.

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would likely be used to separate the parent compound from potential degradation products and other environmental constituents. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), would provide the necessary selectivity and sensitivity for detection and quantification at environmentally relevant concentrations. The development of such methods would require the synthesis of analytical standards for both the parent compound and its expected degradation products.

Conclusions and Future Research Directions

Synthesis and Reaction Chemistry: Key Achievements and Challenges

The synthesis of 6-((2-Bromophenyl)thio)hexan-2-one can be logically approached through established methods for forming aryl thioethers. The most direct and common method involves the nucleophilic substitution reaction between an aryl thiol and an alkyl halide. acsgcipr.orgmdma.ch In this case, the reaction would proceed between 2-bromothiophenol (B30966) and a 6-halo-hexan-2-one derivative (e.g., 6-bromo- or 6-chloro-hexan-2-one) in the presence of a base. The base, such as sodium hydroxide (B78521) or an amine, deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide on the hexanone chain. masterorganicchemistry.com

Challenges in this synthesis could include the potential for side reactions, such as elimination of the alkyl halide, or the need to protect the ketone functionality under certain reaction conditions. However, the relatively high nucleophilicity and lower basicity of thiolates compared to alkoxides generally favor the desired substitution reaction. masterorganicchemistry.com

The reaction chemistry of this compound is predicted to be rich and varied, owing to the presence of the aryl bromide, the thioether linkage, and the ketone. One significant area of potential reactivity is intramolecular cyclization. Keto-sulfides are known to undergo cyclization reactions to form various heterocyclic structures. researchgate.netnih.gov For instance, under appropriate conditions, the enolate of the ketone could potentially attack the aromatic ring, leading to the formation of a benzothiepine derivative, particularly if the bromine atom is first substituted or activated.

Furthermore, the aryl bromide moiety opens the door to a vast array of palladium-catalyzed cross-coupling reactions. acs.orgscispace.comrsc.org These reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position of the phenyl ring, allowing for the synthesis of a wide range of more complex molecules. The thioether itself can also participate in palladium-catalyzed reactions, such as annulation with alkynes to form substituted benzothiophenes. acs.org

Unexplored Avenues in Mechanistic Understanding and Theoretical Predictions

While the general mechanisms of the reactions described above are well-established, the specific mechanistic nuances for this compound remain an unexplored area. For instance, detailed computational studies, such as those using Density Functional Theory (DFT), could provide valuable insights into the transition states and reaction pathways of its potential cyclization reactions. nih.govnih.gov Such studies could help predict the most favorable reaction conditions and the likely stereochemical outcomes.

Theoretical predictions could also shed light on the electronic properties of the molecule. The interplay between the electron-withdrawing bromine atom and the electron-donating sulfur atom on the aromatic ring would influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Understanding the frontier molecular orbitals (FMO) and molecular electrostatic potential (MEPS) would be crucial in predicting its behavior in various chemical transformations. nih.gov

The mechanism of potential photoredox-catalyzed reactions involving the C-S bond is another fertile ground for investigation. unipr.itnih.gov Visible light photoredox catalysis has emerged as a powerful tool for C-S bond cleavage and formation under mild conditions, and understanding how this compound behaves under such conditions could lead to novel synthetic applications. unipr.itnih.govrsc.org

Emerging Analytical Techniques and Their Future Application

The characterization of this compound and its reaction products would rely on a suite of standard and emerging analytical techniques. High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula. pensoft.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially 2D techniques like COSY and HSQC, would be indispensable for elucidating the precise connectivity and stereochemistry of the molecule and any derivatives. pensoft.netnih.gov Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the carbonyl (C=O) and the C-S bond. nih.gov

Emerging analytical techniques could also play a significant role. For instance, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide information about the three-dimensional structure of the molecule and its complexes. In-situ reaction monitoring using techniques like ReactIR or process NMR could provide real-time kinetic and mechanistic data for its synthesis and subsequent reactions.

Broader Scientific Impact and Sustainable Chemical Development

The study of compounds like this compound contributes to the broader field of organic synthesis by expanding the toolbox of available building blocks. Thioethers are important structural motifs in many biologically active compounds and pharmaceuticals. researchgate.net The ability to synthesize and functionalize molecules like this opens up new avenues for drug discovery and materials science.

From the perspective of sustainable chemical development, there is a growing interest in developing greener methods for the synthesis of thioethers that avoid the use of harsh reagents and minimize waste. acsgcipr.orgrsc.org Research into catalytic, and particularly photoredox-catalyzed, methods for the synthesis and functionalization of this compound would align with these goals. beilstein-journals.orgresearchgate.net The development of one-pot procedures that combine multiple reaction steps without the need for intermediate purification would also contribute to a more sustainable chemical process. mdma.chresearchgate.net The exploration of this and related compounds can therefore drive innovation in both fundamental and applied chemistry, leading to more efficient and environmentally benign synthetic strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-((2-Bromophenyl)thio)hexan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Route 1 : Thiol-alkylation using 2-bromothiophenol and hexan-2-one derivatives under iodine catalysis, as described for analogous arylthio compounds (71% yield achieved with cyclohexanone and 4-bromobenzenethiol under optimized conditions) .

- Route 2 : Michael addition followed by oxidation, utilizing ketone-thiol coupling in polar aprotic solvents (e.g., DMF or ethanol) at 60–80°C .

- Optimization : Adjust stoichiometric ratios (e.g., 1:2 ketone-to-thiol), employ inert atmospheres (N₂/Ar), and monitor purity via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify key signals: δ 7.2–7.8 ppm (aromatic protons from 2-bromophenyl), δ 2.5–3.0 ppm (thioether -SCH₂-), and δ 2.1 ppm (ketone -CO-) .

- IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Br absorption (~550 cm⁻¹) .

- MS : Molecular ion peak at m/z 285.13 (C₁₂H₁₃BrO₂S) with fragmentation patterns matching thioether cleavage .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures (e.g., reaction crude or biological matrices)?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- GC-MS : Derivatize the ketone (e.g., via silylation) to improve volatility .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?

- Methodology :

- Validation : Cross-check docking results (e.g., binding affinity to target enzymes) with in vitro assays (e.g., enzyme inhibition IC₅₀).

- Parameter Adjustment : Refine force fields in molecular dynamics simulations to account for solvent effects or conformational flexibility .

- Data Triangulation : Compare with structurally related compounds (e.g., 2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one) to identify trends .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives of this compound with enhanced bioactivity?

- Methodology :

- DFT : Calculate electron density maps to identify reactive sites for functionalization (e.g., bromine substitution or ketone reduction) .

- Docking : Screen virtual libraries of derivatives against target proteins (e.g., kinases or GPCRs) to prioritize synthesis .

Q. What experimental design considerations are critical for studying the degradation pathways of this compound under environmental or physiological conditions?

- Methodology :

- Stability Assays : Conduct accelerated degradation studies (e.g., pH 2–12, 37–60°C) with LC-MS monitoring .

- Control for Artifacts : Use continuous cooling to minimize organic degradation during long-term experiments .

Q. How can the electronic and steric effects of the 2-bromophenylthio group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 4-bromophenyl or non-halogenated variants) and compare Suzuki-Miyaura coupling efficiency .

- Steric Maps : Use X-ray crystallography or computational modeling to assess spatial hindrance at the sulfur atom .

Q. What are the limitations of current toxicity assessments for this compound, and how can they be addressed in future studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.